molecular formula C13H21N3 B13102134 4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine

4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine

Cat. No.: B13102134
M. Wt: 219.33 g/mol
InChI Key: DUAHZOXHCXGCGS-UHFFFAOYSA-N
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Description

4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a piperidine ring attached to a pyrimidine moiety, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-methyl-4-(1-propan-2-ylpiperidin-3-yl)pyrimidine

InChI

InChI=1S/C13H21N3/c1-10(2)16-8-4-5-12(9-16)13-6-7-14-11(3)15-13/h6-7,10,12H,4-5,8-9H2,1-3H3

InChI Key

DUAHZOXHCXGCGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2CCCN(C2)C(C)C

Origin of Product

United States

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